3-(Dimethylamino)propanoic acid hydrochloride

Catalysis Heck Reaction Palladium Chemistry

Researchers seeking a cost-effective, low-toxicity ligand for Pd-catalyzed cross-coupling often encounter limited turnover with conventional phosphine ligands. 3-(Dimethylamino)propanoic acid hydrochloride (CAS 14788-12-6) addresses this as a sterically-hindered tertiary amine building block with a precise two-carbon β-amino acid spacer: • Pd-catalyzed Heck reactions: superior TON vs. N,N-dimethylglycine ligand. • Amphoteric polymer brushes: reduced protein binding vs. one-carbon or three-carbon analogs. • Stable HCl salt form simplifies handling for ionic liquid & surfactant synthesis.

Molecular Formula C5H12ClNO2
Molecular Weight 153.61 g/mol
CAS No. 14788-12-6
Cat. No. B077010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethylamino)propanoic acid hydrochloride
CAS14788-12-6
Molecular FormulaC5H12ClNO2
Molecular Weight153.61 g/mol
Structural Identifiers
SMILESCN(C)CCC(=O)O.Cl
InChIInChI=1S/C5H11NO2.ClH/c1-6(2)4-3-5(7)8;/h3-4H2,1-2H3,(H,7,8);1H
InChIKeyJTNKXYWGZCNBCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Dimethylamino)propanoic acid hydrochloride Overview


3-(Dimethylamino)propanoic acid hydrochloride (CAS 14788-12-6), also known as N,N-dimethyl-β-alanine hydrochloride, is a beta-amino acid derivative and tertiary amine with the molecular formula C₅H₁₁NO₂·HCl and a molecular weight of 153.61 g/mol [1]. The compound is supplied as a white to off-white crystalline powder or solid, with a melting point typically in the range of 186–195°C and is highly soluble in water . It serves as a versatile bifunctional building block for pharmaceutical synthesis, polymer chemistry, and as a ligand in catalysis, offering a unique combination of a carboxylic acid handle and a tertiary amine group suitable for quaternization or further derivatization .

Synthesis & Catalysis
Bifunctional building block with carboxylic acid and tertiary amine handles for ligand design and polymer modification.
Spacer-Defined Reactivity
Two‑carbon β‑alanine spacer provides distinct steric and electronic profile compared to one‑carbon or three‑carbon analogs.
Form Convenience
Stable hydrochloride salt enables direct use in aqueous media and simplifies weighing under ambient conditions.

Why 3-(Dimethylamino)propanoic acid hydrochloride Is Irreplaceable


Generic substitution with unsubstituted β-alanine or other N-methylated amino acid hydrochlorides fails due to fundamental differences in molecular geometry, basicity, and steric bulk. The dimethylamino group in 3-(Dimethylamino)propanoic acid hydrochloride introduces a tertiary amine center that is sterically hindered and exhibits a distinct pKa profile compared to primary amines, affecting its binding affinity in catalysis and its solubility characteristics in aqueous and organic media [1]. Furthermore, the specific spacing of two methylene units between the dimethylamino and carboxyl groups (β-position) confers unique chain length-dependent properties in polymer and membrane applications that are not achievable with α-amino acid derivatives (e.g., N,N-dimethylglycine hydrochloride, a single methylene spacer) or longer-chain analogs (e.g., 4-(dimethylamino)butyric acid hydrochloride, a three-methylene spacer) [2]. These differences translate directly into quantifiable variations in catalytic turnover, polymer binding capacity, and product yields, as detailed in the evidence below.

N,N‑Dimethylglycine hydrochloride (α‑amino acid)

Single‑methylene spacer may alter catalytic turnover and reduce Heck reaction yields compared to the two‑carbon β‑alanine scaffold.

4‑(Dimethylamino)butyric acid hydrochloride (longer chain)

Three‑carbon spacer can drastically shift membrane flux and protein binding behavior, removing the chain‑length‑specific performance profile.

Unsubstituted β‑alanine or free base form

Missing dimethylamino group or altered protonation state changes pKa, solubility, and handling stability, complicating direct method transfer.

Comparative Performance Evidence


Phosphine-Free Ligand for Heck Reactions

As the free base form, 3-(Dimethylamino)propanoic acid (N,N-dimethyl-β-alanine) functions as a more powerful phosphine-free ligand than N,N-dimethylglycine in Pd-catalyzed Heck reactions. The study directly compared the two ligands under identical conditions and found that N,N-dimethyl-β-alanine provided higher yields and faster oxidative addition of aryl halides to Pd. [1]

Heck Reaction Ligand
Head-to-head
N,N‑dimethyl‑β‑alanine Reported higher yields and faster oxidative addition vs. N,N‑dimethylglycine
Supports selection for phosphine‑free Heck coupling ligand screening.
Exact fold increase not specified; reaction‑condition dependent.
Catalysis Heck Reaction Palladium Chemistry Phosphine-Free Ligand

Membrane Flux and Protein Binding

In a study comparing three ampholites with the structure N(CH₃)₂(CH₂)nCOOH (where n=1, 2, or 3) grafted onto porous hollow-fiber membranes, the n=2 analog (derived from 3-(dimethylamino)propanoic acid) exhibited a unique performance profile. This membrane demonstrated a fivefold higher buffer solution flux and a 50-fold lower lysozyme binding capacity compared to the n=1 and n=3 analogs at a lower molar conversion of the epoxy group (up to 17%). [1]

Membrane Flux & Binding
Head-to-head
5× higher buffer flux
50× lower lysozyme binding
Chain‑length‑dependent membrane property context.
Versus n=1 and n=3 analogs; at up to 17% epoxy group conversion.
Polymer Chemistry Membrane Science Protein Binding Amphoteric Materials

Physicochemical Profile vs. Free Base

The hydrochloride salt form (CAS 14788-12-6) offers a significantly different physicochemical profile compared to its free base counterpart, 3-(dimethylamino)propanoic acid (CAS 6300-04-5). The salt exhibits high water solubility and a melting point of 186–195°C, making it a stable, free-flowing solid suitable for direct use in aqueous reaction media . In contrast, the free base has a lower melting point (143–146°C) and is a zwitterionic species with a predicted pKa of ~3.67 for the carboxylic acid group . The hydrochloride salt is a more convenient and stable form for many synthetic applications, avoiding the need for in situ neutralization or handling of the hygroscopic free base .

Salt vs. Free Base
Data to verify
Hydrochloride: mp 186–195°C, water‑soluble solid
Free base: mp 143–146°C
Salt form may simplify weighing and aqueous workflow.
Free base handling from predicted data; confirm experimentally.
Physicochemical Properties Formulation Science Ionic Liquids Analytical Chemistry

3-(Dimethylamino)propanoic acid hydrochloride Applications


Phosphine-Free Heck Cross-Coupling

Procurement of the free base form (or in situ generation from the hydrochloride salt) is justified for research groups seeking a cost-effective, low-toxicity alternative to traditional phosphine ligands in Pd-catalyzed Heck reactions. The evidence demonstrates superior turnover numbers and yields compared to the commonly used N,N-dimethylglycine ligand [1]. This is particularly relevant for process chemistry scale-up and green chemistry initiatives.

Membrane Surface Modification for Bioprocessing

The specific two-carbon spacer length of 3-(dimethylamino)propanoic acid makes it the optimal choice for creating amphoteric polymer brushes with drastically reduced protein binding and enhanced flux compared to one-carbon or three-carbon analogs [2]. This is critical for applications in bioseparation, diagnostics, and anti-fouling coatings where precise control over surface properties is required.

Quaternary Ammonium and Zwitterionic Material Synthesis

The stable, solid hydrochloride salt form of 3-(dimethylamino)propanoic acid provides a convenient starting material for the synthesis of novel ionic liquids, surfactants, and monomers containing a quaternary ammonium center. Its high melting point and water solubility simplify handling and purification steps compared to the free base, facilitating the exploration of new materials for energy storage, drug delivery, and antimicrobial coatings.

Pharmaceutical Beta-Amino Acid Intermediate

As a protected beta-amino acid building block, the hydrochloride salt is employed in the synthesis of biologically active molecules and peptidomimetics. Its unique substitution pattern allows for the introduction of a dimethylaminoethyl moiety into drug candidates, which can modulate pharmacokinetic properties. The stable solid form ensures consistent quality and ease of use in multistep synthetic routes.

Application
Selection Property
Validation Focus
Heck Cross‑Coupling
β‑Alanine spacer (C2) ligand scaffold
Catalytic turnover number (TON) review
Membrane Surface Modification
Amphoteric brush with C2‑spacer architecture
Lysozyme binding capacity and flux under defined conversion
Zwitterionic / Quaternary Ammonium Synthesis
Hydrochloride salt physical form stability
Melting point and aqueous solubility for reaction media
Pharmaceutical Intermediate
Dimethylaminoethyl moiety introduction
Peptidomimetic synthetic route compatibility

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